Vafidemstat
Overview
Description
Vafidemstat, also known as ORY-2001, is an oral small molecule that has been optimized for central nervous system indications. It acts as a covalent inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (KDM1A). This enzyme plays a fundamental role in neurogenesis, neuronal differentiation, and axonal navigation. This compound has shown promise in reducing cognitive impairment, neuroinflammation, and exerting neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vafidemstat involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Vafidemstat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and to minimize side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Vafidemstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lysine Specific Demethylase-1 and its effects on gene expression.
Biology: Investigated for its role in neurogenesis, neuronal differentiation, and axonal navigation.
Medicine: Explored for its potential in treating neurodegenerative diseases, psychiatric disorders, and inflammation-related conditions.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic enzymes.
Mechanism of Action
Vafidemstat exerts its effects by inhibiting the activity of Lysine Specific Demethylase-1. This enzyme is involved in the demethylation of histone proteins, which plays a crucial role in regulating gene expression. By inhibiting this enzyme, this compound modulates the transcription of genes involved in neurogenesis, neuronal differentiation, and inflammation. This leads to reduced cognitive impairment, neuroinflammation, and enhanced neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: A non-selective inhibitor of monoamine oxidase that also inhibits Lysine Specific Demethylase-1.
GSK2879552: A selective inhibitor of Lysine Specific Demethylase-1.
ORY-1001: Another inhibitor of Lysine Specific Demethylase-1 developed by Oryzon Genomics.
Uniqueness of Vafidemstat
This compound is unique in its dual inhibition of Lysine Specific Demethylase-1 and monoamine oxidase B at therapeutic doses. This dual inhibition contributes to its efficacy in treating neurodegenerative and psychiatric disorders. Additionally, this compound has shown a favorable safety and tolerability profile in clinical trials, making it a promising candidate for further development .
Properties
IUPAC Name |
5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRLCXCBCZIOI-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vafidemstat is a small molecule irreversible inhibitor of histone demethylase LSD1 and also a dual inhibitor of LSD1/MAO-B. | |
Record name | Vafidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1357362-02-7 | |
Record name | Vafidemstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vafidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VAFIDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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